

Application Notes: Ebov-IN-4 Virus-Like Particle (VLP) Entry Assay

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Compound of Interest

Compound Name: Ebov-IN-4

Cat. No.: B12363369

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These application notes provide a comprehensive overview and protocol for a cell-based entry assay for Ebola virus (EBOV) using non-infectious virus-like particles (VLPs). This assay is designed for high-throughput screening (HTS) and characterization of potential entry inhibitors, such as the hypothetical compound **Ebov-IN-4**. By utilizing a reporter system incorporated into the VLPs, viral entry can be quantified safely in a Biosafety Level 2 (BSL-2) laboratory setting. [1][2][3][4]

The assay leverages VLPs that morphologically and functionally mimic authentic Ebola virions. [1][2][5] These particles are typically composed of the EBOV glycoprotein (GP) and the matrix protein (VP40). The GP protein is essential for mediating attachment to host cells and subsequent fusion with endosomal membranes, making it a prime target for antiviral therapies. [4][6][7] The VP40 protein is crucial for the formation and budding of VLPs from producer cells. [4][8]

For detection of VLP entry, the VP40 protein is often fused to a reporter enzyme, such as beta-lactamase (Bla). [1][3][9][10] When these VLPs successfully enter a target cell and fuse with the endosomal membrane, the VP40-Bla fusion protein is released into the cytoplasm. The enzymatic activity of Bla can then be measured using a FRET-based substrate like CCF2-AM. [5][9] Cleavage of this substrate by Bla disrupts the FRET signal, causing a detectable shift in fluorescence from green to blue, which is directly proportional to the extent of viral entry. [5] This robust and quantifiable signal makes the assay highly suitable for screening large compound libraries to identify inhibitors of EBOV entry. [1][3][11]

Experimental Protocols

This section details the protocols for producing Ebola VLPs and performing the VLP entry assay to evaluate the efficacy of inhibitors like **Ebov-IN-4**.

Protocol 1: Production of Ebola Virus-Like Particles (EBOV-VLP)

This protocol describes the generation of EBOV VLPs containing a VP40-Bla reporter fusion protein.

Materials:

- HEK293T cells
- Plasmids: pCAGGS-EBOV-GP, pCAGGS-EBOV-VP40-Bla, pCAGGS-EBOV-NP (optional, but can enhance VLP production)[\[2\]](#)[\[12\]](#)
- Transfection reagent (e.g., jetPRIME®)
- Opti-MEM® I Reduced Serum Medium
- Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Sucrose solutions (20% and 25% w/v in PBS)
- Ultracentrifuge and rotors

Methodology:

- Cell Seeding: Seed HEK293T cells in T175 flasks at a density that will result in 80-90% confluency on the day of transfection.
- Plasmid Transfection:

- Prepare a plasmid mix by combining plasmids encoding EBOV GP and VP40-Bla (and optionally NP) in a 1:1 ratio.[\[12\]](#)
- Follow the manufacturer's protocol for the chosen transfection reagent. For a T175 flask, typically 30-40 µg of total plasmid DNA is used.
- Incubate the DNA-transfection reagent complexes in Opti-MEM® as per the protocol before adding to the cells.
- VLP Production:
 - Replace the cell culture medium with fresh complete growth medium 4-6 hours post-transfection.
 - Incubate the cells for 48-72 hours at 37°C with 5% CO₂ to allow for VLP expression and release into the supernatant.
- VLP Harvest and Purification:
 - Collect the cell culture supernatant containing the VLPs.
 - Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes at 4°C to remove cell debris.
 - For VLP concentration, layer the clarified supernatant onto a 25% sucrose cushion.[\[13\]](#)
 - Perform ultracentrifugation at ~100,000 x g (e.g., 27,000 rpm in an SW32Ti rotor) for 2-3 hours at 4°C.[\[2\]](#)[\[12\]](#)
 - Discard the supernatant and resuspend the VLP pellet in cold PBS.
- Storage: Aliquot the purified VLPs and store them at -80°C until use.[\[12\]](#)[\[13\]](#)

Protocol 2: EBOV-VLP Entry Assay for Inhibitor Screening

This protocol outlines the steps for screening compounds for their ability to inhibit VLP entry into target cells.

Materials:

- HeLa cells (or other susceptible cell lines like Vero)[[1](#)]
- Purified EBOV VLPs (from Protocol 1)
- Test compound (**Ebov-IN-4**) and controls (e.g., DMSO as negative control)
- Assay medium: DMEM
- CCF2-AM substrate loading kit (e.g., LiveBLAzer™ FRET-B/G Loading Kit)
- Probenecid (often included in kits to prevent substrate leakage)[[12](#)]
- 384-well or 1536-well black, clear-bottom assay plates
- Fluorescence plate reader with filters for blue (e.g., 450 nm) and green (e.g., 520 nm) fluorescence.

Methodology:

- Cell Seeding: Seed HeLa cells into the assay plates at a density of ~2,000-4,000 cells per well (for 384-well plates) and allow them to adhere overnight.
- Compound Preparation and Addition:
 - Prepare serial dilutions of **Ebov-IN-4** in assay medium.
 - Remove the growth medium from the cells and add the compound dilutions. Include wells with DMSO as a vehicle control.
 - Incubate the plates for 1 hour at 37°C.
- VLP Infection:
 - Add a pre-determined optimal amount of EBOV VLPs to each well (except for no-VLP control wells).
 - Incubate the plates for 3-4 hours at 37°C to allow for VLP entry.

- Substrate Loading:
 - Carefully wash the cells with assay medium to remove unbound VLPs.
 - Prepare the CCF2-AM substrate loading solution according to the manufacturer's instructions, including probenecid.[12]
 - Add the loading solution to each well and incubate for 1-2 hours at room temperature in the dark.
- Signal Detection:
 - Measure the fluorescence intensity of each well at two wavelengths: blue (cleaved substrate) and green (intact substrate).
 - The ratio of blue to green fluorescence is calculated to determine the level of VLP entry.
- Data Analysis:
 - Normalize the data to controls (0% entry for no-VLP wells, 100% entry for DMSO-treated wells).
 - Plot the normalized entry percentage against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of VLP entry is inhibited).

Data Presentation

The following tables summarize representative quantitative data for an EBOV entry inhibitor, designated here as **Ebov-IN-4**. This data is illustrative of typical results obtained from the VLP entry assay.

Table 1: Dose-Response of **Ebov-IN-4** on EBOV-VLP Entry

Ebov-IN-4 Concentration (μM)	Blue Fluorescence (RFU)	Green Fluorescence (RFU)	Blue/Green Ratio	% Inhibition
100	1500	29500	0.051	98.6
30	2500	28000	0.089	91.2
10	5500	25000	0.220	60.7
3	9000	22000	0.409	27.0
1	11500	20500	0.561	0.0
0 (DMSO)	11500	20500	0.561	0.0
No VLP	1200	30000	0.040	100.0

RFU: Relative Fluorescence Units. % Inhibition is calculated relative to the DMSO control.

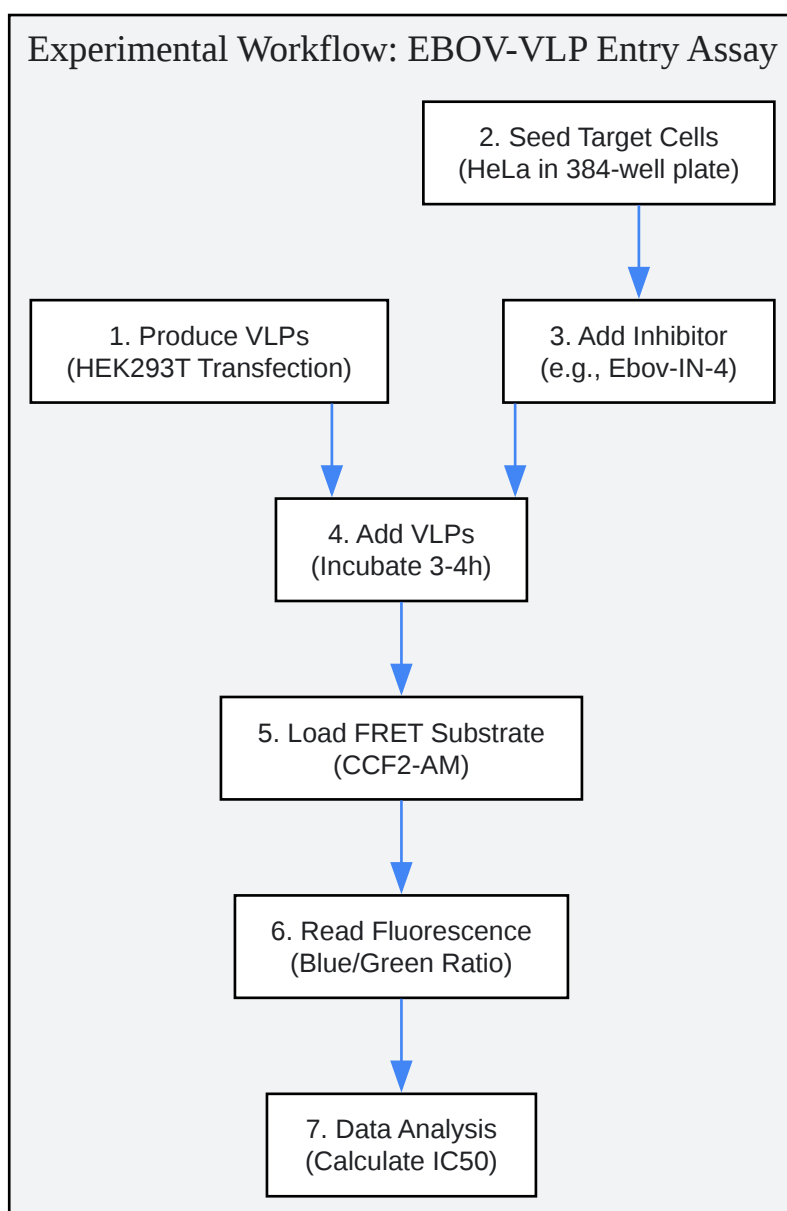
Table 2: Summary of Inhibitory Activity for **Ebov-IN-4**

Parameter	Value
IC50	5.2 μM
Maximum Inhibition	98.6%
Assay Z'-factor	0.72

The Z'-factor is a measure of statistical effect size and is used to judge the suitability of an assay for high-throughput screening. A value > 0.5 indicates an excellent assay.[\[5\]](#)[\[11\]](#)

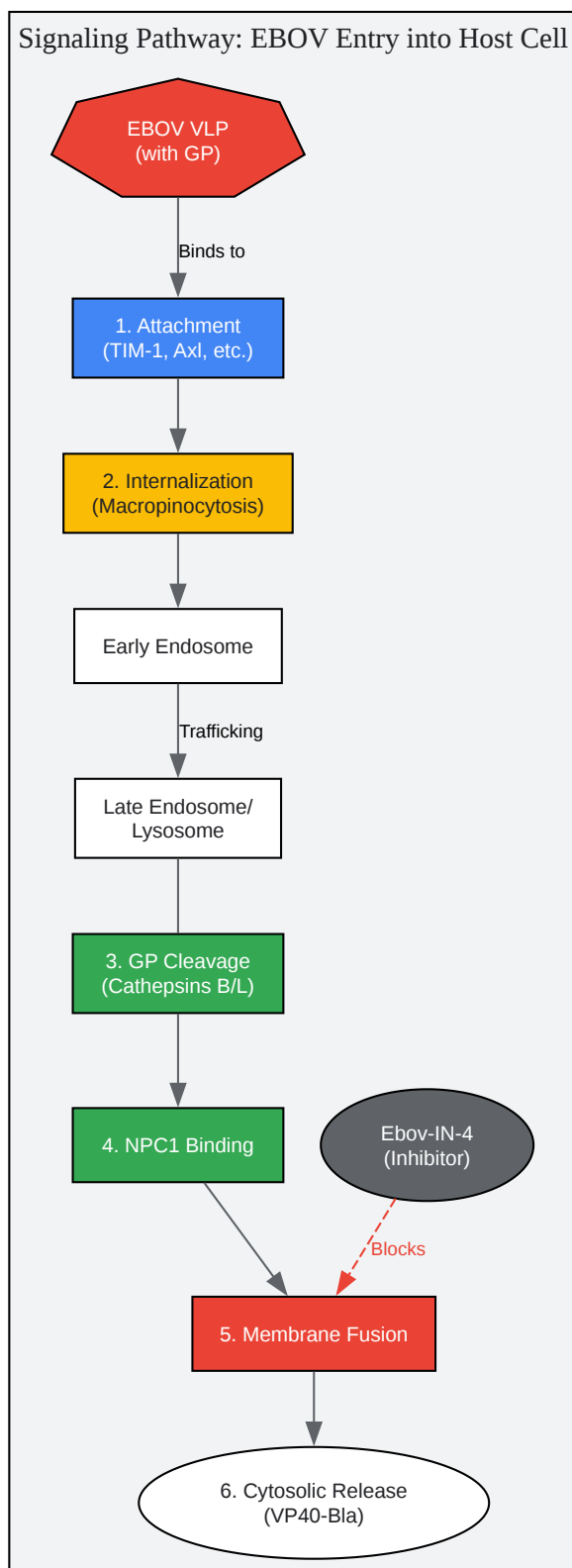
Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows, generated using the DOT language.



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Caption: Workflow for the EBOV-VLP entry assay.



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Caption: Ebola virus entry pathway and potential inhibition.

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